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Abstract
L-arabitol, a five-carbon sugar alcohol, is a pivotal intermediate in the fungal pentose catabolic

pathway (PCP). Primarily formed from the reduction of L-arabinose, it serves as a crucial

metabolic node connecting pentose utilization to the central carbon metabolism via the pentose

phosphate pathway (PPP). Beyond its role as a catabolic intermediate, L-arabitol and its

stereoisomer, D-arabitol, function as compatible solutes, protecting fungal cells against osmotic

stress. In certain pathogenic fungi, particularly Candida albicans, the accumulation of D-arabitol

is linked to virulence, making its metabolic pathway a potential target for novel antifungal

therapies. This technical guide provides an in-depth exploration of L-arabitol's function,

covering its metabolic pathways, physiological roles, and the experimental methodologies used

for its study.

The L-Arabitol Metabolic Pathway
In most fungi capable of utilizing L-arabinose, the sugar is metabolized through an

oxidoreductive pathway where L-arabitol is a key intermediate.[1][2] This pathway consists of

a series of reduction and oxidation steps that ultimately convert L-arabinose into D-xylulose-5-

phosphate, an intermediate of the pentose phosphate pathway (PPP).[2][3]

The established catabolic route in fungi like Aspergillus niger and Trichoderma reesei involves

five key enzymatic steps:[2][3]
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L-Arabinose Reduction: L-arabinose is first reduced to L-arabitol. This reaction is catalyzed

by an NADPH-dependent L-arabinose reductase (LarA).[1][4]

L-Arabitol Oxidation: L-arabitol is then oxidized to L-xylulose by an NAD+-dependent L-
arabitol dehydrogenase (LadA).[1]

L-Xylulose Reduction: L-xylulose is subsequently reduced to xylitol, a shared intermediate

with the D-xylose catabolic pathway. This step is catalyzed by an NADPH-dependent L-

xylulose reductase (LxrA).[1][5]

Xylitol Oxidation: Xylitol is oxidized to D-xylulose by an NAD+-dependent xylitol

dehydrogenase (XDH).[6]

D-Xylulose Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate

by xylulokinase (XK), which then enters the PPP.[4][6]

This pathway, while redox-neutral overall, creates a cofactor imbalance by consuming NADPH

in the reductase steps and producing NADH in the dehydrogenase steps.[3]

L-Arabinose L-Arabitol

 L-Arabinose Reductase (LarA)
 NADPH -> NADP+ L-Xylulose

 L-Arabitol Dehydrogenase (LadA)
 NAD+ -> NADH Xylitol

 L-Xylulose Reductase (LxrA)
 NADPH -> NADP+ D-Xylulose

 Xylitol Dehydrogenase (XDH)
 NAD+ -> NADH D-Xylulose-5-Phosphate

 Xylulokinase (XK)
 ATP -> ADP Pentose Phosphate

Pathway (PPP)

Click to download full resolution via product page

Caption: The L-Arabinose Catabolic Pathway in Fungi.

Biosynthesis and Physiological Roles
L-Arabitol as a Compatible Solute
Polyols, including arabitol, are widely recognized as compatible solutes in fungi.[7] These

molecules can accumulate to high intracellular concentrations to balance external osmotic

pressure without interfering with cellular processes.[7] In response to hyperosmotic stress,

osmophilic and halophilic fungi synthesize and accumulate arabitol to prevent water outflow

and maintain cell turgor.[8][9]
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While L-arabitol is primarily an intermediate of L-arabinose catabolism, its stereoisomer, D-

arabitol, is actively synthesized by pathogenic fungi such as Candida albicans.[6][10] The

biosynthesis of D-arabitol originates from the pentose phosphate pathway intermediate, D-

ribulose-5-phosphate.[6][10] The pathway involves two main steps:

Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to D-ribulose by a

phosphatase.[6]

Reduction: D-ribulose is then reduced to D-arabitol by an NAD-dependent D-arabitol

dehydrogenase (ArDH).[10][11]

The accumulation and secretion of D-arabitol by C. albicans during infection is considered a

virulence factor and can be a diagnostic marker for invasive candidiasis.[6][12]

Pentose Phosphate
Pathway (PPP) D-Ribulose-5-Phosphate D-Ribulose

 Phosphatase
 H₂O -> Pi

D-Arabitol

 D-Arabitol Dehydrogenase (ArDH)
 NADH -> NAD+

Click to download full resolution via product page

Caption: D-Arabitol Biosynthesis from the Pentose Phosphate Pathway.

Transport and Regulation
The movement of L-arabitol across the fungal cell membrane is mediated by specific

transporters. In Aspergillus niger, a dedicated L-arabitol transporter, LatA, has been identified.

[13][14] The expression of the latA gene is regulated by the arabinanolytic transcriptional

activator, AraR, which is induced by L-arabitol.[14][15] This transporter is highly specific for L-
arabitol and does not import other polyols like xylitol.[15][16]

From a metabolic engineering perspective, the presence of this transporter is significant.

Deletion of the latA gene in an L-arabitol-producing mutant of A. niger prevents the re-

consumption of secreted L-arabitol, thereby increasing its extracellular accumulation.[14][15]

Quantitative Data on L-Arabitol Metabolism
The production of L-arabitol and the efficiency of related enzymes vary significantly between

fungal species and are dependent on culture conditions.
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Parameter Organism Value
Substrate /
Condition

Reference

Enzyme Kinetics

L-Arabinose

Reductase

(LarA) Km

Aspergillus niger 54 ± 6 mM L-Arabinose [4]

L-Arabinose

Reductase

(LarA) Km

Aspergillus niger 155 ± 15 mM D-Xylose [4]

Production Titers

L-Arabitol Yield
Candida

entomaea
0.70 g/g L-Arabinose [17]

L-Arabitol Yield
Pichia

guilliermondii
0.81 g/g L-Arabinose [17]

Arabitol Titer
Wickerhamomyc

es anomalus
38.1 g/L Glycerol (168 h) [18]

Arabitol

Volumetric

Productivity

Wickerhamomyc

es anomalus
227 mg/L/h Glycerol [18]

Arabitol Titer
Hansenula

anomala
10.0 g/L

Glycerol (160

g/L)
[19]

Metabolite

Levels

Arabitol

Concentration

Candida albicans

cultures
14.1 µg/mL

7.5 x 106

cells/mL
[20]

Arabitol

Concentration

Candida

parapsilosis

cultures

8.4 µg/mL
7.5 x 106

cells/mL
[20]
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Protocol 1: Fungal Metabolite Extraction
This protocol describes a general procedure for the extraction of intracellular metabolites like L-
arabitol from fungal cultures.

Strain and Culture: Inoculate the fungal strain (e.g., Aspergillus niger, Candida albicans) in a

suitable liquid medium (e.g., YPD for yeast, minimal medium with a specific carbon source

for filamentous fungi). Grow overnight to the desired growth phase (e.g., mid-exponential).[6]

Cell Harvesting: Rapidly harvest the cells from the culture medium. For yeast, centrifugation

(e.g., 5,000 x g for 3 min at 4°C) is effective. For filamentous fungi, rapid vacuum filtration is

preferred.[6]

Metabolic Quenching: Immediately quench all enzymatic activity to preserve the metabolic

state. Plunge the cell pellet or filter into a quenching solution, such as 60% methanol pre-

cooled to -50°C.[6] This step is critical to prevent metabolite turnover.

Metabolite Extraction:

Hot Ethanol Method: Resuspend the quenched cells in hot ethanol (e.g., 75°C) and

incubate for several minutes. Follow with a second extraction using water or a buffer.[6]

Chloroform-Methanol-Water Method: Use a biphasic extraction with a mixture of

chloroform, methanol, and water to separate polar metabolites (including L-arabitol) in the

aqueous phase from nonpolar lipids in the organic phase.[6]

Sample Preparation: After extraction, centrifuge the sample to remove cell debris. Collect the

supernatant containing the metabolites and dry it (e.g., using a vacuum concentrator) before

reconstitution in a suitable solvent for analysis.
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Culture & Harvesting

Metabolite Preservation

Extraction & Analysis

1. Fungal Culture
(Liquid Medium)

2. Rapid Cell Harvesting
(Filtration/Centrifugation)

3. Metabolic Quenching
(-50°C Methanol)

4. Metabolite Extraction
(e.g., Hot Ethanol)

5. Sample Preparation
for HPLC/GC-MS
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Caption: Experimental workflow for fungal intracellular metabolite extraction.

Protocol 2: Quantification of L-Arabitol by HPLC
This protocol is for the quantitative analysis of L-arabitol in fungal extracts.

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped

with a carbohydrate analysis column (e.g., Thermo Scientific CarboPac PA1, 2 x 250 mm)

and a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD).[15]

Mobile Phase: An isocratic elution with high-purity water or a dilute acid (e.g., 5 mM H₂SO₄)

is often sufficient for polyol separation on an ion-exclusion column.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b046117?utm_src=pdf-body-img
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953744/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Reconstitute the dried metabolite extracts in the mobile phase. Filter

the samples through a 0.22 µm syringe filter before injection to protect the column.

Standard Curve: Prepare a series of L-arabitol standards of known concentrations (e.g., 5

µM to 250 µM).[15] Inject these standards to generate a calibration curve by plotting peak

area against concentration.

Quantification: Inject the prepared fungal extracts. Identify the L-arabitol peak based on its

retention time compared to the standard. Quantify the concentration using the linear

regression equation from the standard curve.

Protocol 3: L-Arabitol Dehydrogenase (LadA) Enzyme
Assay
This spectrophotometric assay measures the activity of NAD+-dependent L-arabitol
dehydrogenase.

Principle: The assay measures the rate of NAD+ reduction to NADH, which is monitored by

the increase in absorbance at 340 nm.

Enzyme Source: Prepare a crude cell-free extract by disrupting fungal cells (e.g., via bead

beating or sonication) grown under inducing conditions (e.g., on L-arabinose). Centrifuge to

clarify the lysate.

Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

Buffer: 50 mM Tris-HCl or Glycine buffer, pH ~9.0.[21]

Substrate: 50-200 mM L-arabitol.[21]

Cofactor: 1-2 mM NAD+.

Assay Procedure:

Add the buffer, substrate, and cofactor to the cuvette and equilibrate to the desired

temperature (e.g., 30°C).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9953744/
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.researchgate.net/publication/43300160_Cloning_characterization_and_engineering_of_fungal_L-arabinitol_dehydrogenases
https://www.benchchem.com/product/b046117?utm_src=pdf-body
https://www.researchgate.net/publication/43300160_Cloning_characterization_and_engineering_of_fungal_L-arabinitol_dehydrogenases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Initiate the reaction by adding a small volume of the cell-free extract.

Immediately begin monitoring the change in absorbance at 340 nm over time using a

spectrophotometer.

Calculation: Calculate the enzyme activity using the Beer-Lambert law (extinction coefficient

for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). Express activity as units (µmol of NADH formed per

minute) per mg of total protein.

Relevance as a Drug Target
The metabolic pathways producing sugar alcohols are attractive targets for antifungal drug

development. The accumulation of D-arabitol in Candida albicans is linked to its pathogenesis,

potentially by helping the fungus cope with osmotic stress within the host environment.[6]

Therefore, inhibiting the enzymes responsible for its synthesis, such as D-arabitol

dehydrogenase (ArDH), could reduce the virulence of the pathogen.[6] The potential for fungal-

specific enzymes with structural properties distinct from human homologs offers an opportunity

for the development of selective inhibitors with minimal host toxicity.[6]

Conclusion
L-arabitol holds a multifaceted role in fungal metabolism. It is an indispensable intermediate in

the catabolism of L-arabinose, a widespread plant biomass component, linking it to central

metabolic pathways. Furthermore, its function as a compatible solute underscores its

importance in fungal adaptation to environmental stress. While the biosynthesis of its

stereoisomer, D-arabitol, is a key factor in the pathogenicity of some fungi, the enzymes of the

broader L-arabitol pathway present potential targets for biotechnological applications, such as

the production of biofuels and chemicals from lignocellulosic feedstocks. A thorough

understanding of these pathways, supported by robust experimental methodologies, is

essential for both fundamental research and the development of novel industrial and

therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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